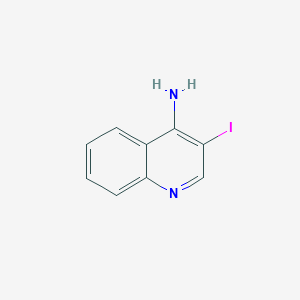
3-Iodoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7IN2. It is characterized by the presence of an iodine atom at the third position and an amine group at the fourth position on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
3-Iodoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Wirkmechanismus
Target of Action
4-Amino-3-iodoquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines are typically parasitic organisms , particularly those responsible for malaria .
Mode of Action
The mode of action of 4-aminoquinolines, including 4-Amino-3-iodoquinoline, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis suggests that these compounds inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-3-iodoquinoline are likely similar to those affected by other 4-aminoquinolines. These compounds are known to interfere with the haem detoxification pathway in the parasite . By inhibiting haem polymerase, they prevent the conversion of toxic haem into non-toxic haemozoin, leading to an accumulation of toxic haem within the parasite .
Pharmacokinetics
4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine, a well-known 4-aminoquinoline, is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney . The specific ADME properties of 4-Amino-3-iodoquinoline may vary, but are likely to follow a similar pattern.
Result of Action
The result of the action of 4-Amino-3-iodoquinoline is the disruption of the parasite’s ability to detoxify haem, leading to an accumulation of toxic haem within the parasite . This results in the death of the parasite and the alleviation of the symptoms associated with the infection .
Action Environment
The action, efficacy, and stability of 4-Amino-3-iodoquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s pharmacokinetics
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules . For instance, 4-aminoquinoline-based medications like chloroquine and amodiaquine are known to interact with heme, a component of hemoglobin, to exert their antimalarial effects .
Cellular Effects
The specific cellular effects of 4-Amino-3-iodoquinoline are not well-studied. Quinoline derivatives have been shown to influence cell function in various ways. For example, chloroquine, a 4-aminoquinoline, is known to inhibit lysosomal acidification, which affects various cellular processes including protein degradation .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3-iodoquinoline is not fully understood. It is known that quinoline derivatives can interact with biomolecules at the molecular level. For instance, chloroquine, a 4-aminoquinoline, is thought to exert its antimalarial effects by binding to heme and preventing its detoxification, which leads to the accumulation of toxic heme within the parasite .
Temporal Effects in Laboratory Settings
It is known that the effects of quinoline derivatives can change over time due to factors such as degradation and metabolic transformation .
Dosage Effects in Animal Models
The effects of 4-Amino-3-iodoquinoline at different dosages in animal models have not been reported. It is known that the effects of quinoline derivatives can vary with dosage. For instance, chloroquine has a narrow therapeutic window and can cause toxicity at high doses .
Metabolic Pathways
The metabolic pathways involving 4-Amino-3-iodoquinoline are not well-studied. Quinoline derivatives are known to be involved in various metabolic pathways. For example, chloroquine is metabolized in the liver by cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of 4-Amino-3-iodoquinoline within cells and tissues are not well-understood. It is known that quinoline derivatives can be transported and distributed within cells and tissues. For example, chloroquine is known to accumulate in lysosomes due to its basic nature .
Subcellular Localization
The subcellular localization of 4-Amino-3-iodoquinoline is not well-studied. Quinoline derivatives are known to localize to various subcellular compartments. For instance, chloroquine is known to accumulate in lysosomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-4-amine typically involves the iodination of quinolin-4-amine. One common method includes the reaction of quinolin-4-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline: Known for its antimalarial properties and used in drugs like chloroquine.
3-Bromoquinolin-4-amine: Similar structure with a bromine atom instead of iodine, used in similar applications.
Quinolin-4-amine: The parent compound without any halogen substitution, used as a precursor for various derivatives.
Uniqueness: 3-Iodoquinolin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important for its interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Eigenschaften
IUPAC Name |
3-iodoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLIRIPMPOTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
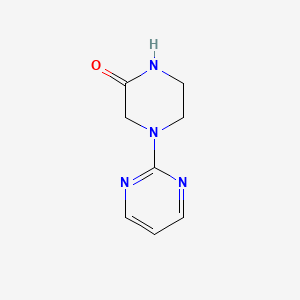
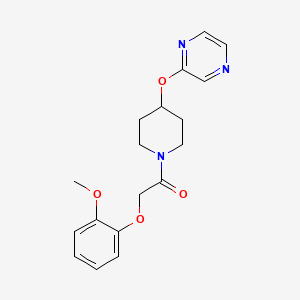
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
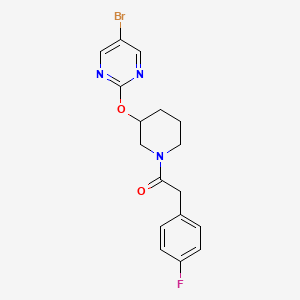
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)
![2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2929092.png)
![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2929097.png)
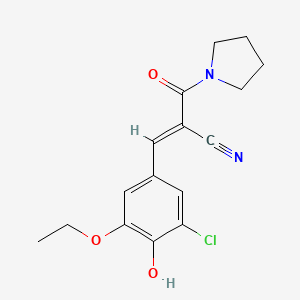
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)
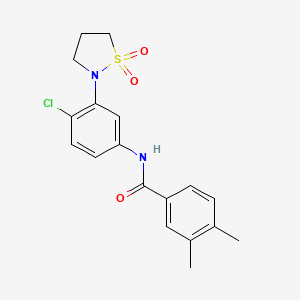
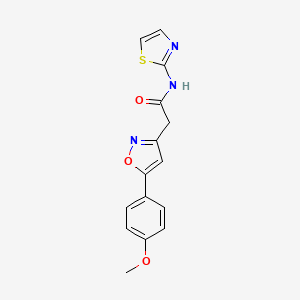
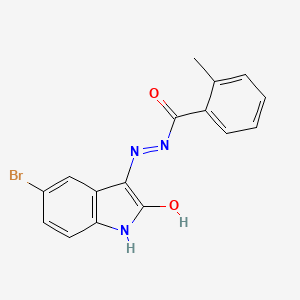
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
